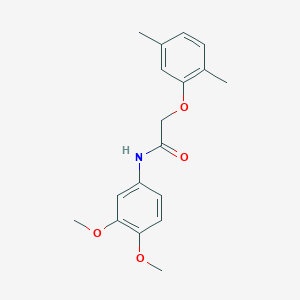
4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as NBP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and water. NBP has been studied extensively for its potential applications in medicine, agriculture, and industry. In
科学的研究の応用
4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been studied for its potential applications in medicine, agriculture, and industry. In medicine, 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative properties. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been used as a plant growth regulator and pesticide. In industry, 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been used as a dye intermediate and in the production of other chemicals.
作用機序
The mechanism of action of 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the Nrf2-ARE pathway. The Nrf2-ARE pathway is a cellular defense mechanism that regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death. It has also been shown to improve cognitive function and memory in animal models. 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been shown to be safe and well-tolerated in animal studies.
実験室実験の利点と制限
One advantage of using 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for research on 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One area of research is to further investigate its potential use in the treatment of neurodegenerative disorders. Another area of research is to explore its potential use as a plant growth regulator and pesticide. Additionally, more research is needed to understand its mechanism of action and to develop more effective derivatives of 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. Finally, more studies are needed to evaluate the safety and efficacy of 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in humans.
In conclusion, 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, or 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, is a chemical compound that has been widely studied for its potential applications in medicine, agriculture, and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While much is still unknown about 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, it shows promise as a versatile and useful chemical compound for scientific research.
合成法
The synthesis of 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 4-nitrobenzaldehyde with 3-chloro-2-pyrazinylhydrazine in the presence of a catalyst. The reaction yields 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone as a yellow crystalline powder. The purity of 4-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can be improved by recrystallization and purification techniques.
特性
IUPAC Name |
3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-11(14-6-5-13-10)16-15-7-8-1-3-9(4-2-8)17(18)19/h1-7H,(H,14,16)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVELQDZEGORTBO-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=CN=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=CN=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785511.png)
![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)


![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)
![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)




![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)